rac-Hesperetin-d3 3'-O-beta-D-Glucuronide
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Overview
Description
rac-Hesperetin-d3 3’-O-beta-D-Glucuronide is a flavonoid compound derived from hesperetin, which is commonly found in citrus fruits. This compound has garnered significant interest in scientific research due to its potential health benefits, including its ability to scavenge free radicals and combat oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide involves the glucuronidation of hesperetin. The process typically includes the use of glucuronic acid derivatives under specific reaction conditions to achieve the desired glucuronide product .
Industrial Production Methods
Industrial production of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide may involve large-scale glucuronidation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-Hesperetin-d3 3’-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions can vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted glucuronides .
Scientific Research Applications
rac-Hesperetin-d3 3’-O-beta-D-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study glucuronidation processes.
Biology: Investigated for its role in cellular processes and its potential to modulate signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide involves its ability to scavenge free radicals and modulate various signaling pathways. One notable pathway influenced by this compound is the NF-κB pathway, a vital regulator of inflammation and cell survival. By inhibiting the activity of this pathway, rac-Hesperetin-d3 3’-O-beta-D-Glucuronide contributes to the attenuation of inflammation and the promotion of cell health .
Comparison with Similar Compounds
Similar Compounds
rac-Hesperetin 3’-O-beta-D-Glucuronide: A similar compound without the deuterium labeling, also derived from hesperetin.
rac-Hesperetin 7-O-beta-D-Glucuronide: Another glucuronide derivative of hesperetin with the glucuronide group at a different position
Uniqueness
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1/i1D3 |
InChI Key |
PJAUEKWZQWLQSU-PCIWLNESSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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